methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
Description
Significance of Aminocyclohexane Derivatives as Chiral Scaffolds in Modern Organic Chemistry
Aminocyclohexane derivatives are a critically important class of compounds in modern organic chemistry, primarily serving as chiral scaffolds, reagents, and ligands in asymmetric synthesis. acs.orgmyuchem.com Their rigid carbocyclic structure provides a well-defined three-dimensional framework, which is essential for inducing stereoselectivity in chemical reactions. The presence of one or more amino groups offers sites for further functionalization, allowing these scaffolds to be incorporated into a wide variety of molecular architectures or to be used as ligands for metal catalysts.
Enantiomerically pure aminocyclohexane derivatives, such as derivatives of 1,2-diaminocyclohexane, are extensively used in asymmetric catalysis. acs.org They are key components in the synthesis of chiral ligands for a range of metal-catalyzed reactions, including asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. acs.org The defined stereochemistry of the aminocyclohexane backbone is transferred to the catalytic environment, enabling the production of enantiomerically enriched products, which is of paramount importance in the pharmaceutical and agrochemical industries. acs.orgmyuchem.com
The Role of Stereochemistry in the Design and Synthesis of Complex Molecules
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in the design and synthesis of complex molecules. patsnap.com The spatial configuration of a molecule is crucial as it dictates its physical, chemical, and biological properties. patsnap.comresearchgate.net In biological systems, such as the human body, molecular interactions are highly specific. Receptors, enzymes, and other biological targets are themselves chiral, and they interact differently with different stereoisomers of a drug molecule, much like a key fits into a specific lock. patsnap.comnih.gov
This specificity means that different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. patsnap.comnih.gov A tragic historical example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. slideshare.net Consequently, the ability to synthesize stereochemically pure compounds—a process known as asymmetric synthesis—is a cornerstone of modern pharmaceutical development. patsnap.com
Governmental bodies, like the United States Food and Drug Administration (FDA), have established guidelines that require the absolute stereochemistry of chiral drugs to be determined and that each enantiomer be characterized, underscoring the importance of stereochemical control in drug development. nih.gov The precise stereochemical configuration of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, with two defined chiral centers, makes it a valuable precursor for molecules where specific three-dimensional architecture is essential for function. nih.gov
Overview of Academic Research Trajectories for Chiral Aminocyclohexane Carboxylates
Academic research into chiral aminocyclohexane carboxylates and related derivatives is driven by their utility as versatile intermediates and building blocks in asymmetric synthesis. nih.gov The research focuses on several key areas, including the development of novel synthetic routes to access these compounds with high enantiomeric purity, and their application in the synthesis of biologically active molecules and complex natural products.
One significant research trajectory is the use of these compounds as chiral ligands and catalysts. Chiral amines play a central role in the expanding field of asymmetric catalysis, acting as nucleophilic catalysts in a variety of transformations. acs.orgpsu.edu The development of new chiral ligands is essential for advancing catalytic, asymmetric reactions. rsc.org Researchers are continually exploring new derivatives of aminocyclohexanes to improve the efficiency and selectivity of known reactions and to develop entirely new synthetic methodologies.
Another major focus is the enantioselective recognition of carboxylates, which has important implications for drug discovery and asymmetric synthesis. nih.gov Synthetic receptors are being designed to selectively bind to specific enantiomers of chiral carboxylates, which can lead to new methods for separating racemic mixtures and for sensing the presence of specific chiral molecules. mdpi.com Furthermore, research is ongoing to develop new methods for creating chiral centers on carboxylic acids, which has been a long-standing challenge in synthetic chemistry. sciencedaily.com The synthesis and application of compounds like this compound are integral to these research efforts, providing the foundational structures needed to build more complex and functionally diverse molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1821656-06-7 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Stereochemistry | (1R,3R) |
Data sourced from Advanced ChemBlocks Inc. achemblock.com
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMITUCIAZVHCG-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1r,3r 3 Aminocyclohexane 1 Carboxylate and Its Stereoisomers
Classical Multi-Step Chemical Synthesis Approaches
Classical synthesis of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate and its stereoisomers often relies on a sequence of well-established reactions. These methods typically begin with commercially available precursors and involve the formation of the cyclohexane (B81311) ring, installation of the amino and carboxylate groups, and management of their reactivity through protection and deprotection steps.
The formation of the methyl ester functionality is a key step in the synthesis of the title compound. This is typically achieved through the esterification of a corresponding carboxylic acid precursor, such as 3-aminocyclohexane-1-carboxylic acid. The Fischer esterification is a common and direct method. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). prepchem.com The reaction is an equilibrium process, and excess methanol is often used to drive it toward the product. prepchem.com
For instance, a general procedure for the synthesis of methyl 3-aminobenzoate, a potential aromatic precursor, involves dissolving 3-aminobenzoic acid in methanol and adding thionyl chloride dropwise at 0°C. The mixture is then refluxed to ensure complete conversion. chemicalbook.com After reaction completion, a neutralization step is performed, followed by extraction to isolate the methyl ester. chemicalbook.com
Table 1: Representative Esterification Conditions
| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| 3-Aminobenzoic acid | Methanol | Thionyl chloride | Reflux for 24h | Methyl 3-aminobenzoate |
| 4-Aminocyclohexanecarboxylic acid (cis/trans mixture) | Bromoethane | K₂CO₃ | Stir at 60°C for 3h in acetone | Ethyl 4-aminocyclohexanecarboxylate |
Introducing the amine functionality onto a pre-existing cyclohexane ring is a critical transformation. A primary strategy is the reductive amination of a ketone. This process involves the reaction of a ketone, such as methyl 3-oxocyclohexane-1-carboxylate, with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ to the desired amine.
Various reducing agents can be employed, and their choice can influence the stereochemical outcome of the reaction, often yielding a mixture of cis and trans isomers. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over metal catalysts like palladium or nickel is also a viable method. The stereoselectivity of the reduction is influenced by factors such as steric hindrance, which often dictates the direction of hydride attack.
The formation of the substituted cyclohexane ring itself is the foundational step in many synthetic routes. A prevalent and industrially relevant methodology is the catalytic hydrogenation of an aromatic precursor. For the synthesis of 3-aminocyclohexane-1-carboxylate derivatives, this typically starts with 3-aminobenzoic acid or 3-nitrobenzoic acid (where the nitro group is subsequently reduced to an amine).
The hydrogenation of the benzene (B151609) ring requires a catalyst, commonly ruthenium or rhodium, often supported on carbon (Ru/C or Rh/C), under hydrogen pressure. google.comgoogle.com This reaction converts the planar aromatic ring into the saturated cyclohexane ring. A significant aspect of this method is its stereochemical outcome; it typically produces a mixture of cis and trans stereoisomers. google.com The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. google.com For example, the hydrogenation of p-aminobenzoic acid using a Ru/C catalyst has been shown to yield a cis:trans ratio of approximately 1:4.6. google.comgoogle.com
Table 2: Conditions for Hydrogenation of Aromatic Precursors
| Starting Material | Catalyst | Solvent/Base | Conditions | Product (Isomer Ratio) |
|---|---|---|---|---|
| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100°C, 15 bar H₂ | 4-Aminocyclohexane-1-carboxylic acid (cis:trans = 1:4.6) |
| Aminobenzoic acid | Rhodium on Carbon | Isopropanol | 60°C, 10 atm H₂ | Aminocyclohexanecarboxylic acid (ratio not specified) |
Due to the presence of two reactive functional groups (amine and carboxylate), protection and deprotection strategies are essential in the multi-step synthesis of this compound. These strategies prevent unwanted side reactions and allow for selective transformations at other parts of the molecule.
Amine Protecting Groups: The nucleophilic nature of the amino group requires protection during reactions involving electrophiles. Carbamates are the most common class of protecting groups for amines.
tert-Butoxycarbonyl (Boc): This group is widely used and is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA). google.com
Benzylcarbamate (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).
Carboxylate Protecting Groups: The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent its acidic proton from interfering with basic reagents. The methyl ester itself, as in the target compound, serves this protective role. If the free acid is required for a later step, the ester can be hydrolyzed under acidic or basic conditions.
In a typical synthetic sequence, the amino group of the aminocyclohexanecarboxylic acid mixture obtained from hydrogenation might be protected with a Boc group before subsequent reactions. google.com
Asymmetric Synthesis Strategies for Enantiomeric and Diastereomeric Control
To obtain the specific (1R,3R) stereoisomer, asymmetric synthesis strategies are necessary. These methods introduce chirality in a controlled manner, leading to the desired enantiomer or diastereomer in high purity.
One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of substituted cyclohexanes, a chiral auxiliary can be employed in reactions like Michael additions or alkylations. For example, a chiral oxazolidinone, such as those developed by Evans, can be attached to an acrylate (B77674) to form a chiral Michael acceptor. The subsequent conjugate addition of a nucleophile proceeds with high diastereoselectivity due to the steric influence of the auxiliary, which shields one face of the enolate intermediate. nih.govresearchgate.net This approach can be used to set the relative and absolute stereochemistry of substituents on a carbon chain, which can then be cyclized to form the desired cyclohexane ring.
Asymmetric Catalysis for Stereoselective Transformations
Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically pure compounds by utilizing chiral catalysts to control the stereochemical outcome of a reaction. Both transition metal catalysis and organocatalysis have emerged as leading strategies in this field.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal complexes, particularly those of rhodium and iridium, are renowned for their high efficiency and enantioselectivity in asymmetric hydrogenation reactions. nih.govwiley-vch.de The synthesis of chiral amines through the asymmetric hydrogenation of prochiral imines or enamines is a direct and atom-economical approach. nih.gov For the synthesis of compounds like this compound, a potential strategy involves the asymmetric hydrogenation of a corresponding enamine or imine precursor.
For instance, rhodium complexes with chiral bisphosphine ligands, such as those from the Josiphos family, have been successfully employed in the asymmetric hydrogenation of unprotected enamino esters and amides, achieving high yields and enantiomeric excesses (ee) ranging from 93-97%. researchgate.net While a direct application to a precursor of this compound is not extensively documented, the principle remains a viable and promising route. The choice of a suitable chiral ligand is crucial, as it dictates the facial selectivity of the hydrogen addition to the prochiral double bond. The development of novel ligands, such as bisphosphine-thiourea ligands for rhodium-catalyzed hydrogenations, has expanded the scope to include unprotected N-H imines, offering high yields and enantioselectivities up to 95% ee. beilstein-journals.org Such advancements could pave the way for the efficient synthesis of the target molecule.
A hypothetical pathway could involve the synthesis of methyl 3-aminocyclohex-2-ene-1-carboxylate, which upon asymmetric hydrogenation using a suitable chiral rhodium or iridium catalyst, could yield the desired (1R,3R) stereoisomer with high diastereoselectivity and enantioselectivity. The success of this approach would be highly dependent on the catalyst's ability to control the formation of two stereocenters in a single step.
Organocatalyzed Asymmetric Transformations
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern organic synthesis. researchgate.net For the construction of chiral cyclohexane rings, organocatalytic Michael additions are particularly powerful. exeter.ac.uk This approach typically involves the reaction of a Michael donor with a Michael acceptor, catalyzed by a chiral amine or a bifunctional catalyst, such as a thiourea (B124793) or squaramide derivative. mdpi.comrsc.org
A plausible organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester. For example, the conjugate addition of a nitromethane (B149229) equivalent to methyl cyclohex-2-ene-1-carboxylate, catalyzed by a chiral organocatalyst, could establish the stereocenter at the 3-position. Subsequent reduction of the nitro group would then yield the desired amino functionality. The diastereoselectivity of this approach would be critical.
Research has shown that chiral primary amines can catalyze the stereoselective addition of nucleophiles to cyclic enones via iminium activation, leading to Michael adducts with good yields and stereoselectivities. beilstein-journals.org Similarly, chiral squaramide catalysts have been shown to be highly effective in the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org These methodologies highlight the potential of organocatalysis to construct the densely functionalized and stereochemically rich core of the target molecule.
Diastereoselective and Enantioselective Reaction Pathways
Achieving the specific (1R,3R)-trans stereochemistry of the target molecule requires precise control over the formation of two stereocenters. Diastereoselective reactions, where one chiral center directs the formation of a second, are a common strategy.
One potential pathway involves a domino reaction, where a highly diastereoselective conjugate addition is followed by a cyclization. For instance, the use of a chiral lithium amide to initiate a 1,4-conjugate addition to a dienoic ester, followed by a cyclization, has been shown to generate chiral cyclohexane derivatives with high stereocontrol. While not applied directly to the target molecule, this methodology demonstrates a powerful approach to setting multiple stereocenters in a cyclohexane ring.
The stereochemical outcome of these reactions is often dictated by the formation of the most thermodynamically stable chair-like transition state, which minimizes steric interactions. By carefully choosing the starting materials, catalyst, and reaction conditions, it is possible to favor the formation of the desired diastereomer.
Biocatalytic Approaches for Stereoselective Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo- and regioselectivity.
Enzyme Cascade Reactions for Multi-Stereogenic Center Formation
Enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot without the isolation of intermediates, are particularly efficient for the synthesis of complex molecules with multiple stereocenters. nih.govexeter.ac.uk This approach mimics the biosynthetic pathways found in nature and offers significant advantages in terms of process efficiency and waste reduction.
A highly relevant example is the synthesis of (1R,3R)-1-amino-3-methylcyclohexane, a close analog of the target molecule, using a cascade reaction involving an ene-reductase (ERED) and an amine transaminase (ATA). researchgate.net In this process, the ERED first reduces the double bond of an α,β-unsaturated ketone with high stereoselectivity, creating one chiral center. The resulting chiral ketone is then aminated by the ATA, which establishes the second stereocenter with the desired stereochemistry. researchgate.net This dual-enzyme system demonstrates the power of biocatalytic cascades in achieving high diastereomeric excess.
Table 1: Key Enzymes in the Biocatalytic Cascade for Chiral Amine Synthesis
| Enzyme Class | Function | Key Advantage |
|---|---|---|
| Ene-Reductase (ERED) | Stereoselective reduction of C=C double bonds | Establishes the first stereocenter with high enantioselectivity. |
Ene-Reductase (ERED) Catalysis
Ene-reductases (EREDs), primarily from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net They are highly effective in the stereoselective synthesis of chiral ketones and other functionalized molecules.
In the context of synthesizing a precursor for this compound, an ERED could be used to reduce the double bond of a molecule like methyl 3-oxocyclohex-1-ene-1-carboxylate. The stereochemical outcome of this reduction is dependent on the specific ERED used, as different enzymes can exhibit opposite enantioselectivities. Through enzyme engineering and screening, it is often possible to identify an ERED variant that produces the desired enantiomer of the saturated keto-ester with high optical purity. researchgate.net
Table 2: Representative Ene-Reductase Performance in the Synthesis of (1R,3R)-1-amino-3-methylcyclohexane
| ERED Variant | Substrate | Diastereomeric Excess (de) of Product | Reference |
|---|
This initial stereoselective reduction is the critical first step in the biocatalytic cascade, setting the stage for the subsequent introduction of the amino group with the correct stereochemistry. The combination of EREDs with other enzyme classes, such as transaminases, provides a powerful and sustainable platform for the synthesis of complex chiral molecules like this compound.
Imine Reductase (IRED) and Reductive Aminase (RedAm) Applications
Imine reductases (IREDs) and a specialized sub-class known as reductive aminases (RedAms) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of C=N bonds. acs.orgturner-biocatalysis.comnih.govrsc.org These enzymes are pivotal in the synthesis of chiral amines from prochiral ketones or imines. researchgate.net The biocatalytic process can proceed via two main pathways: a one-step reductive amination of a ketone or a two-step process involving the pre-formation of an imine followed by stereoselective reduction. acs.orgnih.gov
Reductive aminases (RedAms) are particularly advantageous as they can efficiently catalyze the reductive amination of a broad selection of ketones with various amines, sometimes at near-stoichiometric ratios of the reactants. turner-biocatalysis.comnih.gov This circumvents the need for a large excess of the amine component, which is often required to shift the equilibrium towards imine formation for traditional IREDs. acs.org The direct reductive amination of a ketone precursor, such as methyl 3-oxocyclohexane-1-carboxylate, with ammonia using an appropriate (R)- or (S)-selective IRED or RedAm presents a direct and atom-economical route to the four possible stereoisomers of methyl 3-aminocyclohexane-1-carboxylate.
The versatility of IREDs has been demonstrated in the reductive amination of various cyclic ketones. For instance, the IRED designated IR_20 was used for the reductive amination of (R)-3-methylcyclohexanone with ammonia, yielding the (1S,3R)-amine product with 94% diastereomeric excess (d.e.). rsc.org This highlights the potential of IREDs to control stereochemistry at two chiral centers in a single step. The selection of an IRED with the appropriate stereopreference is crucial for targeting a specific diastereomer like this compound. A screening of a panel of diverse IREDs would be the first step in identifying a suitable biocatalyst for this transformation. acs.org
Table 1: Examples of IRED-Catalyzed Reductive Amination of Cyclic Ketones
| Substrate | Amine | Enzyme | Product | Yield | Selectivity |
|---|---|---|---|---|---|
| (R)-3-Methylcyclohexanone | Ammonia | IR_20 | (1S,3R)-3-Methylcyclohexylamine | 50% | 94% d.e. |
| 2-Hexanone | Methylamine | IR_20 | (R)-N-Methyl-2-hexanamine | 55% | 96% e.e. |
Amine Transaminase (ATA) Mediated Stereoselective Amination
Amine transaminases (ATAs), or ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.comdiva-portal.orgfrontiersin.org This reaction provides a powerful method for the asymmetric synthesis of chiral primary amines from prochiral ketones. mdpi.comscispace.com The process is reversible and follows a ping-pong bi-bi mechanism, making the choice of amine donor and the removal of the ketone byproduct important for driving the reaction to completion. mdpi.com Common amine donors include isopropylamine (B41738) or alanine. frontiersin.orgscispace.com
The synthesis of this compound can be envisioned through the stereoselective amination of methyl 3-oxocyclohexane-1-carboxylate using an ATA. The enzyme's inherent stereoselectivity would determine the configuration of the newly formed amine center. To achieve the desired (1R,3R) configuration, a chemoenzymatic or dual-enzymatic approach may be necessary. For instance, a ketoreductase could first set the stereochemistry at the C1 position, followed by an ATA reaction to install the amino group at the C3 position with the desired stereochemistry. diva-portal.org
The feasibility of such an approach is supported by studies on analogous substrates. In one example, a cascade reaction combining an enoate reductase (ERED) and an amine transaminase from Vibrio fluvialis (ATA-VibFlu) was used to produce optically pure (1R,3R)-1-amino-3-methylcyclohexane. researchgate.net This demonstrates that ATAs can effectively aminate substituted cyclohexanone (B45756) rings to yield trans-configured products with high optical purity. researchgate.net The broad substrate scope of ATAs makes them highly valuable for industrial synthesis. mdpi.com
Table 2: Application of Amine Transaminases in Chiral Amine Synthesis
| Enzyme System | Substrate | Product | Selectivity |
|---|---|---|---|
| ERED YqjM Cys26Asp/Ile69Thr & ATA-VibFlu Leu56Ile | 3-Methylcyclohex-2-enone | (1R,3R)-1-Amino-3-methylcyclohexane | 97% d.e. |
Directed Evolution and Enzyme Engineering for Enhanced Selectivity and Activity
While wild-type enzymes provide a starting point for biocatalysis, their native properties such as activity, stability, and selectivity are often not optimal for industrial applications involving non-natural substrates. frontiersin.orgillinois.edu Directed evolution and enzyme engineering are powerful strategies used to tailor enzymes for specific synthetic needs. nih.govnih.gov These techniques involve generating libraries of enzyme variants through methods like error-prone PCR or saturation mutagenesis, followed by high-throughput screening to identify mutants with improved properties. mpg.de
For the synthesis of this compound, engineering of IREDs or ATAs would be crucial to achieve high diastereoselectivity and catalytic efficiency. scispace.com Strategies like the Combinatorial Active-Site Saturation Test (CAST) or Iterative Saturation Mutagenesis (ISM) focus on mutating amino acid residues in the enzyme's active site that directly interact with the substrate. tudelft.nl This allows for fine-tuning of the binding pocket to better accommodate the substrate and steer the reaction towards the desired stereoisomer. mpg.de
Successful examples of enzyme engineering are abundant. For instance, directed evolution has been used to improve the activity of an amine transaminase towards a bulky ketone intermediate for the drug Linagliptin by over 100-fold. nih.gov Similarly, an enoate reductase, YqjM, which showed poor selectivity in the reduction of 3-methyl-2-cyclohexenone, was engineered using ISM to produce variants that yielded either the (R)- or (S)-product with >95% ee. mpg.de Protein engineering of an ATA was also used to achieve >99.5% selectivity for the challenging exo-amine isomer of a bicyclic amine, demonstrating the power of these techniques to overcome significant steric challenges. scispace.com These examples underscore the potential to develop a bespoke biocatalyst for the highly selective synthesis of this compound.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions in a single process or multi-step sequence to construct complex molecules efficiently. diva-portal.org This approach leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical catalysis for other steps. nih.gov For the synthesis of a specific stereoisomer like this compound, a chemoenzymatic route can offer a strategic advantage by precisely controlling the stereochemistry at each chiral center.
A potential chemoenzymatic route could begin with the chemical synthesis of racemic methyl 3-oxocyclohexane-1-carboxylate. This prochiral ketone can then be subjected to a biocatalytic reductive amination using an engineered IRED or ATA, as described previously, to install the amino group and set the stereochemistry at the C3 position. Alternatively, a chemical reduction of the ketone could be followed by an enzymatic resolution step.
Another powerful strategy involves combining enzymatic reactions with metal catalysis in one-pot syntheses. diva-portal.org For example, an alcohol dehydrogenase could oxidize a diol to a hydroxy ketone, which is then aminated by an ATA. Such cascade reactions are highly efficient as they avoid the isolation and purification of intermediates, thereby reducing waste and operational complexity. diva-portal.org The synthesis of the target compound could potentially be achieved by starting with a commercially available cyclohexene (B86901) precursor, followed by a combination of chemical steps (e.g., epoxidation, ring-opening) and enzymatic steps (e.g., hydrolysis, amination) to build the desired stereochemical architecture.
Resolution Techniques for Enantiomerically Enriched Materials
Kinetic Resolution Methodologies
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. Enzymatic kinetic resolution (EKR) is particularly effective due to the high enantioselectivity of enzymes. nih.gov
In the context of synthesizing this compound, kinetic resolution could be applied to a racemic mixture of a suitable precursor. For example, the enzymatic hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate has been explored. nih.govresearchgate.net In one study, the E. coli esterase BioH was engineered to improve its S-selectivity for the hydrolysis of this substrate. A triple mutant (L24A/W81A/L209A) increased the enantiomeric excess of the resulting (S)-acid from 32.3% (wild-type) to 70.9%. nih.gov Further optimization of reaction conditions doubled the conversion rate. nih.gov This approach yields the unreacted (R)-ester and the hydrolyzed (S)-acid, both in enantiomerically enriched form, which can then be separated and carried forward in a synthesis.
Another study identified a bacterial carboxylesterase, CarEst3, that efficiently hydrolyzed racemic methyl 3-cyclohexene-1-carboxylate to produce the (S)-acid with >99% ee at high substrate concentrations (4.0 M). researchgate.net Such highly selective enzymes are invaluable for preparing enantiopure building blocks for chiral pharmaceuticals. researchgate.net This resolved precursor could then be converted to the target aminocyclohexane derivative through subsequent chemical steps, such as amination and reduction of the double bond, while retaining the established stereochemistry.
Table 3: Enzymatic Kinetic Resolution of Methyl 3-Cyclohexene-1-carboxylate
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| BioH (wild type) | racemic methyl 3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid | 32.3% |
| BioH Mu3 (L24A/W81A/L209A) | racemic methyl 3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid | 70.9% |
Preparative Chiral Chromatography for Enantiomeric Separation
Preparative chiral chromatography is a powerful technique for the separation and purification of enantiomers and diastereomers on a scale ranging from milligrams to kilograms. nih.gov The method relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times and enabling their separation. wvu.edu This technique is particularly valuable when other resolution methods are not feasible or for the final purification of a stereoisomer to a high degree of optical purity. nih.gov
For the separation of the stereoisomers of methyl 3-aminocyclohexane-1-carboxylate, high-performance liquid chromatography (HPLC) with a suitable CSP would be the method of choice. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.govmdpi.com The separation of enantiomers of related cyclic amino acids, such as cis- and trans-2-aminocyclohexane-1-carboxylic acid, has been successfully demonstrated on a teicoplanin-based CSP, achieving excellent resolution. mst.edu
The process involves optimizing the separation conditions, including the choice of the CSP, the mobile phase composition (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol), flow rate, and temperature. mst.edu Once analytical conditions are established, the method can be scaled up to a preparative scale to isolate the desired quantity of the pure stereoisomer. nih.gov Supercritical fluid chromatography (SFC) is an increasingly popular alternative to HPLC for preparative chiral separations, often offering faster separations and reduced solvent consumption. nih.gov
Stereochemical Aspects and Conformational Analysis in Research
Importance of Absolute and Relative Stereochemistry (1R,3R) in Cyclohexane (B81311) Systems
The stereochemistry of disubstituted cyclohexanes is defined by both the absolute configuration at each chiral center and the relative orientation of the substituents. In methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, the designations (1R,3R) specify the absolute configuration at carbon 1 (bearing the methyl carboxylate group) and carbon 3 (bearing the amino group). This specific arrangement is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities and physical properties.
The relative stereochemistry in a 1,3-disubstituted cyclohexane can be described as either cis or trans. In the (1R,3R) isomer, the substituents are on the same side of the ring, defining it as a cis isomer. This is in contrast to a trans isomer, such as the (1R,3S) configuration, where the substituents would be on opposite sides. This distinction is fundamental because it directly influences the possible conformations the molecule can adopt and the steric interactions present. spcmc.ac.in
In medicinal chemistry, the precise stereochemistry is critical for molecular recognition. The binding of a molecule to a biological target, such as an enzyme or receptor, is highly dependent on a specific three-dimensional fit. Therefore, the (1R,3R) configuration of this compound is not arbitrary but a key determinant of its intended function and interaction with chiral biological environments. The spatial arrangement of the amino and methyl carboxylate groups is fixed, and only this specific isomer will have the desired pharmacological profile.
Conformational Analysis of the Cyclohexane Ring System
Cyclohexane and its derivatives are not planar but exist predominantly in a puckered chair conformation to minimize angle and torsional strain. weebly.comslideshare.net The study of the interconversion between different spatial arrangements of the ring is known as conformational analysis.
For a disubstituted cyclohexane, the chair conformation can exist in two principal forms that rapidly interconvert through a process called ring flipping. In this process, axial substituents become equatorial, and equatorial substituents become axial. mvpsvktcollege.ac.in The stability of each chair conformer is largely determined by the steric strain arising from 1,3-diaxial interactions. chemistrysteps.comproprep.com These are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.
For cis-1,3-disubstituted cyclohexanes like this compound, one chair conformation will have both substituents in equatorial positions (diequatorial), while the ring-flipped form will have both in axial positions (diaxial). libretexts.orglibretexts.org The diequatorial conformation is significantly more stable because it avoids the energetically unfavorable 1,3-diaxial interactions that would occur in the diaxial form. libretexts.orglibretexts.org The larger the substituent, the greater the steric strain it causes in an axial position. libretexts.org
The preference for the diequatorial conformer has a profound impact on the molecule's reactivity. For instance, the accessibility of the amino and ester groups for a chemical reaction will be different depending on their axial or equatorial orientation. An equatorial group is generally more sterically accessible than an axial group, which can influence reaction rates and pathways.
| Conformer | Substituent Positions | Relative Stability | Key Steric Interactions |
| A | C1-COOCH₃ (equatorial), C3-NH₂ (equatorial) | More Stable | Minimal steric strain |
| B | C1-COOCH₃ (axial), C3-NH₂ (axial) | Less Stable | Significant 1,3-diaxial interactions |
Computational chemistry provides powerful tools for investigating the conformational landscape of molecules. Methods such as molecular mechanics and quantum chemical calculations can be used to predict the geometries and relative energies of different conformers. For this compound, these models can quantify the energy difference between the diequatorial and diaxial chair conformations.
Studies on similar 1,3-disubstituted systems have shown that the energy penalty for a substituent being in an axial position (the "A-value") can be calculated. By summing the A-values for the amino and methyl carboxylate groups, a theoretical equilibrium constant between the two chair forms can be estimated. These computational models can also explore the transition states between conformations, providing a complete picture of the molecule's dynamic behavior. Stereoelectronic effects, such as hyperconjugative interactions between orbitals, can also be modeled to refine the understanding of conformational preferences. acs.orgresearchgate.net
Diastereomeric and Enantiomeric Excess Determination in Complex Mixtures
In the synthesis of chiral molecules like this compound, it is often the case that other stereoisomers are formed as byproducts. It is therefore crucial to be able to determine the purity of the desired isomer. This is typically expressed as diastereomeric excess (de) and enantiomeric excess (ee). heraldopenaccess.us
Diastereomeric excess refers to the prevalence of one diastereomer over another. For example, in a mixture containing the cis (1R,3R) isomer and the trans (1R,3S) isomer, the de would quantify the purity of the cis form.
Enantiomeric excess , on the other hand, measures the purity of one enantiomer relative to its mirror image. For the (1R,3R) isomer, its enantiomer would be the (1S,3S) isomer. An enantiomerically pure sample would have an ee of 100%. heraldopenaccess.us
Several analytical techniques are employed to determine de and ee. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and powerful method for separating and quantifying enantiomers. heraldopenaccess.us Nuclear magnetic resonance (NMR) spectroscopy, in the presence of chiral shift reagents, can also be used to distinguish between enantiomers. More recently, fluorescence-based assays involving the formation of diastereomeric complexes have been developed for the rapid determination of enantiomeric excess in amines and related compounds. nih.govresearchgate.netnih.govnih.gov These methods are essential for quality control in the synthesis and application of stereochemically pure compounds.
Reactivity and Derivatization Strategies of Methyl 1r,3r 3 Aminocyclohexane 1 Carboxylate
Transformations Involving the Amine Functionality
The primary amine group in methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental for the introduction of diverse substituents and the construction of more elaborate molecular architectures.
Acylation and Sulfonylation Reactions
The amine functionality can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are typically achieved by treating the amino ester with an appropriate acylating or sulfonylating agent, such as an acyl chloride, acid anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Acylation: The reaction with acyl chlorides or anhydrides introduces an acyl group to the nitrogen atom. This transformation is useful for installing a variety of functional groups and for the synthesis of peptide-like structures.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | Methyl (1R,3R)-3-acetamidocyclohexane-1-carboxylate | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature |
| Benzoyl chloride | Methyl (1R,3R)-3-benzamidocyclohexane-1-carboxylate | Base (e.g., pyridine), solvent (e.g., chloroform), 0 °C to room temperature |
Sulfonylation: The reaction with sulfonyl chlorides yields sulfonamides, which are known for their chemical stability and presence in many biologically active compounds.
Table 2: Examples of Sulfonylation Reactions
| Sulfonylating Agent | Product | Reaction Conditions |
| p-Toluenesulfonyl chloride | Methyl (1R,3R)-3-(4-methylphenylsulfonamido)cyclohexane-1-carboxylate | Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature |
| Methanesulfonyl chloride | Methyl (1R,3R)-3-(methylsulfonamido)cyclohexane-1-carboxylate | Base (e.g., triethylamine), solvent (e.g., tetrahydrofuran), 0 °C |
Reductive Amination and Alkylation
The amine group can be further functionalized through reductive amination or direct alkylation to introduce alkyl substituents on the nitrogen atom.
Reductive Amination: This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity.
Table 3: Examples of Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product |
| Benzaldehyde | Sodium triacetoxyborohydride | Methyl (1R,3R)-3-(benzylamino)cyclohexane-1-carboxylate |
| Acetone | Sodium cyanoborohydride | Methyl (1R,3R)-3-(isopropylamino)cyclohexane-1-carboxylate |
Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. This reaction can sometimes be challenging to control, as over-alkylation to form the tertiary amine or even a quaternary ammonium (B1175870) salt can occur. The choice of reaction conditions, such as the stoichiometry of the alkylating agent and the base used, is crucial for achieving the desired level of substitution.
Carbamic Acid and Urea (B33335) Derivative Synthesis
The nucleophilic amine readily reacts with isocyanates to form urea derivatives. The synthesis of carbamic acid derivatives can be achieved through various methods, often involving the use of phosgene (B1210022) equivalents or chloroformates.
Urea Derivative Synthesis: The addition of an isocyanate to the primary amine of this compound is typically a rapid and high-yielding reaction, leading to the formation of a substituted urea. This reaction is a common strategy for linking molecular fragments.
Table 4: Synthesis of Urea Derivatives
| Isocyanate | Product | Reaction Conditions |
| Phenyl isocyanate | Methyl (1R,3R)-3-(3-phenylureido)cyclohexane-1-carboxylate | Aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), room temperature |
| Methyl isocyanate | Methyl (1R,3R)-3-(3-methylureido)cyclohexane-1-carboxylate | Aprotic solvent (e.g., diethyl ether), 0 °C to room temperature |
Carbamic Acid Derivative Synthesis: Carbamates are often synthesized by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base.
Amine Protection and Deprotection
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.
Table 5: Amine Protection Strategies
| Protecting Group Reagent | Product | Protection Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate | Base (e.g., triethylamine (B128534) or sodium bicarbonate), solvent (e.g., dichloromethane (B109758) or a biphasic mixture) |
| Benzyl chloroformate (Cbz-Cl) | Methyl (1R,3R)-3-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate | Base (e.g., sodium carbonate), solvent (e.g., water/dioxane mixture) |
Deprotection: The Boc group is labile under acidic conditions and can be removed with reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. The Cbz group is typically cleaved by catalytic hydrogenation.
Table 6: Amine Deprotection Methods
| Protected Substrate | Deprotection Reagent | Product |
| Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate | Trifluoroacetic acid (TFA) or HCl | This compound |
| Methyl (1R,3R)-3-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate | H₂, Pd/C | This compound |
Reactions at the Carboxylate Ester Group
The methyl ester functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis to the corresponding carboxylic acid being the most common transformation.
Hydrolysis to Carboxylic Acid
The methyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is typically a cleaner and more irreversible process. The reaction involves treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. researchgate.net
This hydrolysis is a key step in the synthesis of (1R,3R)-3-aminocyclohexane-1-carboxylic acid, a valuable chiral building block. For instance, the N-Boc protected version of the methyl ester can be hydrolyzed to the corresponding N-Boc protected carboxylic acid, which can then be deprotected to yield the free amino acid. researchgate.net
Table 7: Hydrolysis of the Methyl Ester
| Starting Material | Reagents | Product |
| This compound | 1. NaOH (aq) 2. HCl (aq) | (1R,3R)-3-Aminocyclohexane-1-carboxylic acid |
| Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate | 1. LiOH (aq), THF/H₂O 2. HCl (aq) | (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid |
Transesterification Processes
Transesterification is a chemical process that involves exchanging the alcohol portion of an ester with another alcohol. In the case of this compound, the methyl group of the ester can be replaced by other alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base. wikipedia.org
Under acidic catalysis, a proton activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. Basic catalysis, on the other hand, proceeds through the formation of a more potent nucleophile by deprotonating the alcohol. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the desired product, the incoming alcohol is often used in large excess or as the solvent. masterorganicchemistry.com
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Potential Product |
| Ethanol | H⁺ or EtO⁻ | Ethyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
| Benzyl alcohol | H⁺ or BnO⁻ | Benzyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
| Isopropanol | H⁺ or i-PrO⁻ | Isopropyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
Amidation Reactions
Amidation reactions can occur at either of the two functional groups of the title compound.
Reaction at the Ester Group: The methyl ester can be converted into an amide through reaction with a primary or secondary amine. This process, known as aminolysis, typically requires heating or catalysis to proceed efficiently. Various catalysts, including those based on nickel or silicon, can facilitate the direct amidation of esters. mdpi.comnih.gov
Reaction at the Amino Group: The amino group is nucleophilic and can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form an amide bond. This is a common and efficient method for forming amides. youtube.com The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Table 2: Examples of Amidation Reactions
| Reaction Type | Reagents | Potential Product |
| At Ester Group | Ammonia (B1221849) (NH₃) | (1R,3R)-3-aminocyclohexane-1-carboxamide |
| At Ester Group | Ethylamine (CH₃CH₂NH₂) | (1R,3R)-3-amino-N-ethylcyclohexane-1-carboxamide |
| At Amino Group | Acetyl chloride (CH₃COCl) | Methyl (1R,3R)-3-acetamidocyclohexane-1-carboxylate |
| At Amino Group | Benzoyl chloride (C₆H₅COCl) | Methyl (1R,3R)-3-benzamidocyclohexane-1-carboxylate |
Advanced Spectroscopic and Chromatographic Methods for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A comprehensive NMR analysis for methyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments to assign all proton and carbon signals and confirm the molecule's constitution.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For the title compound, distinct signals would be expected for the methoxy (-OCH₃) protons, the protons on the cyclohexane (B81311) ring, and the amine (-NH₂) protons. The chemical shifts and splitting patterns (multiplicity) of the cyclohexane protons are complex due to their fixed chair conformation but provide critical stereochemical information.
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: one for the methyl group, one for the carbonyl carbon, and six for the cyclohexane ring carbons.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It is invaluable for tracing the proton-proton connectivities throughout the cyclohexane ring, helping to assign the complex multiplets of the aliphatic protons. emerypharma.com Cross-peaks in the COSY spectrum would confirm the adjacency of specific protons on the ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It provides a definitive link between the ¹H and ¹³C assignments. emerypharma.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, simplifying the assignment of the carbon skeleton. sdsu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and molecular fragments. pdx.edursc.org
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (-CHCOOCH₃) | ~2.5 | ~45 |
| C2, C6 (-CH₂) | ~1.4-2.0 | ~30-35 |
| C3 (-CHNH₂) | ~3.0 | ~50 |
| C4, C5 (-CH₂) | ~1.2-1.8 | ~25-30 |
| Carbonyl (-COO-) | ~175 | |
| Methoxy (-OCH₃) | ~3.7 | ~52 |
| Amine (-NH₂) | Variable (broad) |
To determine the enantiomeric purity of a chiral compound by NMR, a chiral derivatizing agent (CDA) can be employed. researchgate.net The CDA, itself enantiomerically pure, reacts with both enantiomers of the analyte to form a mixture of diastereomers. chromatographyonline.com These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. acs.org
For this compound, the primary amine group is a convenient handle for derivatization. An agent such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, can be used. nih.gov Reaction of the racemic amine with Mosher's acid chloride would yield two diastereomeric amides. In the ¹H or ¹⁹F NMR spectrum of this mixture, signals corresponding to protons or fluorine atoms near the new stereocenter will appear as two separate sets. By integrating the signals for each diastereomer, the ratio of the original enantiomers can be accurately calculated, thus determining the enantiomeric purity. nih.govrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. rsc.org For this compound (Molecular Formula: C₈H₁₅NO₂), the nominal molecular weight is 157.21 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 158.2.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. rsc.orgkuleuven.be This hyphenated technique is indispensable for assessing the purity of a sample and confirming the identity of its components. fishersci.com A sample of this compound would first be passed through an HPLC column (typically a reversed-phase C18 column) to separate it from any synthesis precursors, byproducts, or degradation products. The eluent from the column is then directed into the mass spectrometer. The MS detector provides a mass spectrum for each eluting peak, confirming the molecular weight of the main compound and providing molecular weights for any impurities, aiding in their identification. uu.nl
Tandem mass spectrometry (MS/MS) can further be used to analyze the fragmentation of the molecular ion, providing structural confirmation. The fragmentation pattern is a unique fingerprint of the molecule. chemguide.co.uk
Table 2: Predicted Mass Spectrometry Fragments for this compound Fragmentation is predicted based on common cleavage pathways for esters and cyclic amines. libretexts.orgyoutube.commiamioh.edu
| Predicted m/z | Possible Fragment Identity | Fragment Loss |
|---|---|---|
| 158.2 | [M+H]⁺ | N/A (Protonated Molecular Ion) |
| 141.2 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |
| 127.1 | [M+H - OCH₃]⁺ | Loss of methoxy radical (from ion) |
| 99.1 | [M+H - COOCH₃]⁺ | Loss of carbomethoxy radical (from ion) |
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are premier separation techniques used to separate, identify, and quantify components in a mixture. mdpi.com While HPLC is a well-established method for purity analysis, SFC, which uses supercritical CO₂ as the main mobile phase, is often recognized as a faster and "greener" alternative, particularly for chiral separations. chromatographyonline.comchromatographyonline.com
Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. chromatographyonline.com In chromatography, this is achieved by using a Chiral Stationary Phase (CSP). mdpi.comyakhak.org The determination of enantiomeric excess (e.e.) for this compound would involve separating it from its mirror image, methyl (1S,3S)-3-aminocyclohexane-1-carboxylate.
This separation is typically performed using either HPLC or SFC equipped with a CSP. shimadzu.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose carbamates, are widely successful for resolving a broad range of chiral compounds, including amines and amino acid esters. yakhak.orgresearchgate.net The chiral selector of the stationary phase forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks. The enantiomeric excess is then calculated from the integrated areas of these two peaks. SFC is often preferred for this application due to its high efficiency and speed, which allows for rapid screening of optimal separation conditions. chromatographyonline.comresearchgate.net
Purity Assessment and Isolation of Intermediates
The rigorous assessment of chemical and stereochemical purity is critical in the characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, particularly when employing Chiral Stationary Phases (CSPs). These specialized columns are designed to interact differently with enantiomers, allowing for their separation and quantification.
For cyclic amino acid esters, derivatization is a common strategy to enhance chromatographic separation and detection. The primary amine can be reacted with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), or a UV-active tag like N-fluorenylmethoxycarbonyl (FMOC) chloride. The resulting diastereomeric derivatives can then be separated on standard reversed-phase columns (e.g., C18) nih.govresearchgate.net. This approach not only confirms the enantiomeric excess (e.e.) but also allows for the simultaneous determination of chemical impurities researchgate.net. Enantiomeric impurities in commercially available L-amino acid methyl esters have been quantified to be as low as 0.03–0.58% using such methods researchgate.net.
The mobile phase composition is a key parameter in optimizing separation. A typical mobile phase for the separation of derivatized amino acid esters consists of a gradient system, for instance, using acetonitrile and an aqueous buffer like trifluoroacetic acid (TFA) in water researchgate.netnih.gov. Detection is commonly performed using UV spectroscopy, leveraging the chromophore introduced during derivatization, and can be coupled with mass spectrometry (MS) for definitive identification of peaks nih.gov.
In the context of synthesis, the isolation of the target compound from reaction mixtures and the separation of synthetic intermediates are routinely achieved using flash column chromatography. This preparative technique utilizes a stationary phase like silica gel and a solvent system (eluent) of appropriate polarity, such as a hexane-ethyl acetate mixture, to separate components based on their differential adsorption to the stationary phase.
Table 1: Illustrative HPLC Method for Purity Assessment of a Derivatized Cyclic Amino Acid Ester
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose-derived) |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm (for FMOC derivative) |
| Derivatizing Agent | N-fluorenylmethoxycarbonyl (FMOC) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides unambiguous proof of the relative and absolute configuration of chiral centers, making it an indispensable tool in stereocontrolled synthesis nih.gov. The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.
While a specific crystal structure for this compound is not publicly documented, analysis of closely related aminocyclohexane derivatives provides significant insight into the expected solid-state features. For instance, single-crystal X-ray diffraction analysis of derivatives of trans-2-aminocyclohexanecarboxylic acid reveals detailed information about intermolecular interactions, such as hydrogen bonding chemrxiv.org. In the solid state, molecules of aminocyclohexane carboxylates typically arrange themselves in ordered lattices stabilized by hydrogen bonds between the amine (N-H) and carbonyl (C=O) groups of adjacent molecules, forming extensive networks chemrxiv.org.
The analysis yields precise data on bond lengths, bond angles, and torsion angles, which define the exact conformation of the cyclohexane ring (typically a chair conformation) and the spatial orientation of the amino and methyl carboxylate substituents. The resulting structural model, often visualized as an Oak Ridge Thermal Ellipsoid Plot (ORTEP), confirms the stereochemical relationship between the substituents. For this compound, this would involve confirming the cis relationship between the C1-carboxyl and C3-amino groups. This level of structural detail is crucial for understanding structure-activity relationships and designing new molecules nih.gov.
Table 2: Representative Crystallographic Data for a Chiral Aminocyclohexane Carboxylic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.891 |
| b (Å) | 14.325 |
| c (Å) | 6.112 |
| **β (°) ** | 98.75 |
| **Volume (ų) ** | 509.8 |
| Z (molecules/unit cell) | 2 |
| Key Interactions | N-H···O=C Hydrogen Bonding |
Note: Data presented is illustrative and based on published structures of closely related aminocyclohexane derivatives for exemplary purposes.
Application As a Chiral Building Block in Complex Organic Synthesis
Incorporation into Novel Cyclic and Heterocyclic Architectures
The inherent structural features of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate allow for its elaboration into more complex ring systems, including spirocyclic and fused heterocyclic structures, which are of significant interest in medicinal chemistry.
While direct examples of the synthesis of spirocyclic and fused ring systems commencing from this compound are not extensively documented in readily available literature, the general principles of organic synthesis suggest its potential utility in such transformations. The amino and carboxylate functionalities can be chemoselectively manipulated to participate in intramolecular cyclization reactions, forming new rings. For instance, the amino group could be transformed into a nucleophile that attacks an electrophilic center tethered to the cyclohexane (B81311) ring, or the carboxylate group could be modified to participate in ring-closing metathesis or other cyclization strategies. The synthesis of spirocyclic pyrrolidines, for example, has been achieved through the reaction of exocyclic alkenes with in situ generated azomethine ylides, a strategy that could potentially be adapted to derivatives of aminocyclohexane esters. nih.gov
The pyrrolo[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are important pharmacophores found in numerous biologically active compounds. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In principle, derivatives of this compound could be designed to incorporate a β-dicarbonyl moiety, which could then undergo cyclocondensation with a suitable aminopyrazole to furnish a chiral cyclohexane-annulated pyrazolo[1,5-a]pyrimidine. Similarly, the construction of the pyrrolo[2,3-d]pyrimidine core could potentially involve the reaction of a suitably functionalized aminocyclohexane derivative with a pyrimidine (B1678525) precursor.
Role in the Asymmetric Synthesis of Diverse Molecular Targets
The chirality of this compound makes it an excellent starting point for the asymmetric synthesis of a variety of molecular targets, allowing for the transfer of its stereochemical information to the final product.
The amino and carboxylate groups of this compound can be independently modified to generate a library of chiral amine and carboxylate derivatives. The amino group can undergo a variety of transformations, including N-alkylation, acylation, and sulfonylation, to introduce diverse substituents. monash.edu Standard amide bond formation protocols, often employing coupling reagents, can be used to react the amine with a wide range of carboxylic acids. luxembourg-bio.comresearchgate.netucl.ac.ukunimi.it Conversely, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These transformations allow for the systematic exploration of the chemical space around the chiral cyclohexane scaffold.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent | Amide |
| Ester Hydrolysis | Aqueous acid or base | Carboxylic Acid |
| Amide Coupling | Carboxylic acid or Amine, Coupling agent | Amide |
The functional groups of this compound can be further manipulated to generate valuable amino alcohol and amino acid analogues. Reduction of the methyl ester functionality, typically with a powerful reducing agent like lithium aluminum hydride, would yield the corresponding (1R,3R)-3-aminocyclohexylmethanol, a chiral 1,3-amino alcohol. These amino alcohols are important structural motifs in many natural products and pharmaceuticals.
Furthermore, the core structure of this compound represents a constrained β-amino acid analogue. Strategies for the synthesis of β-amino acids often involve conjugate addition, Mannich-type reactions, or homologation of α-amino acids. illinois.eduresearchgate.netwustl.eduorganic-chemistry.org The pre-existing stereochemistry and cyclic nature of this compound provide a rigid scaffold for the development of novel β-amino acid mimetics with potential applications in peptidomimetic and medicinal chemistry. The synthesis of other cyclic β-amino acid derivatives has been reported through various synthetic routes, highlighting the interest in this class of compounds. beilstein-journals.org
| Starting Material | Transformation | Product |
| This compound | Reduction of ester | (1R,3R)-3-Aminocyclohexylmethanol |
| This compound | Hydrolysis of ester | (1R,3R)-3-Aminocyclohexane-1-carboxylic acid (a β-amino acid analogue) |
Strategies for Conformational Restriction in Molecular Design
The cyclohexane ring in this compound exists in a stable chair conformation. The 1,3-trans relationship between the amino and the methyl carboxylate groups dictates their preferred orientations. In the most stable conformation, the larger methyl carboxylate group will preferentially occupy an equatorial position to minimize steric interactions. This leaves the amino group in an axial position. This conformational preference can be exploited in molecular design to create conformationally restricted analogues of more flexible molecules. fiveable.mescribd.comlibretexts.org
Utilizing the Cyclohexane Ring for Scaffold Rigidity
The inherent conformational rigidity of the cyclohexane ring is a key feature that medicinal chemists and synthetic organic chemists seek to exploit. By incorporating a cyclohexane moiety, the conformational freedom of a molecule is significantly reduced compared to its acyclic counterparts. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the entropic penalty upon binding is minimized.
The (1R,3R) stereochemistry of methyl 3-aminocyclohexane-1-carboxylate dictates a specific spatial arrangement of the amino and methyl ester groups. In its most stable chair conformation, these substituents will occupy either axial or equatorial positions, leading to a well-defined vectoral presentation of these functional groups. This fixed orientation is crucial for designing molecules that can precisely interact with the binding pockets of proteins or other biological macromolecules. The rigidity of the cyclohexane backbone ensures that the pharmacophoric elements remain in the desired orientation, which is a critical aspect of rational drug design.
Table 1: Conformational Properties of Substituted Cyclohexanes
| Substituent Position | Predominant Conformation | Impact on Molecular Shape |
| 1,3-diaxial | Can lead to steric strain, but also specific directional interactions. | Highly constrained, globular shape. |
| 1,3-diequatorial | Generally the more stable conformation, minimizing steric hindrance. | More extended, linear shape. |
| Axial-equatorial | A balance between steric and electronic factors. | Intermediate conformational profile. |
This interactive table allows for the exploration of how substituent positioning on a cyclohexane ring influences molecular conformation and shape.
Applications in Peptide and Peptidomimetic Synthesis
The incorporation of non-natural amino acids with constrained conformations is a widely used strategy in the design of peptides and peptidomimetics with enhanced biological activity and stability. This compound can be considered a constrained β-amino acid analogue. Its rigid cyclohexane backbone can be used to induce specific secondary structures, such as turns or helices, in peptide sequences.
Peptidomimetics are compounds that mimic the essential structural features of a peptide but with improved pharmacokinetic properties, such as resistance to enzymatic degradation. The cyclohexane scaffold of this compound provides a robust and proteolytically stable core. By appending appropriate side chains to the amino and carboxylate functionalities, it is possible to create novel peptidomimetics that present key pharmacophoric groups in a spatially defined manner, mimicking the bioactive conformation of a natural peptide.
The synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexanecarboxylic acid residues has been reported, indicating the feasibility of incorporating such cyclic amino acids into peptide chains. rsc.org These modified peptides often exhibit unique conformational preferences and biological activities compared to their natural counterparts. While specific examples utilizing the (1R,3R)-isomer are not readily found, the general principles of using conformationally constrained amino acids strongly support its potential in this area.
Table 2: Properties of Natural Peptides vs. Peptidomimetics Containing Constrained Scaffolds
| Property | Natural Peptides | Peptidomimetics with Constrained Scaffolds |
| Conformational Flexibility | High | Low |
| Enzymatic Stability | Low | High |
| Bioavailability | Often Poor | Can be Improved |
| Receptor Selectivity | Variable | Can be Enhanced |
This interactive table highlights the key differences and potential advantages of incorporating rigid scaffolds like cyclohexane derivatives into peptide structures.
Theoretical and Mechanistic Investigations
Computational Chemistry Studies on Reaction Pathways and Stereoselectivity
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict stereoselectivity, and guide the design of new synthetic strategies. For complex molecules such as methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, these in silico studies are invaluable for understanding the subtle factors that govern reactivity and selectivity.
Transition State Modeling for Asymmetric Catalysis
The asymmetric synthesis of substituted cyclohexanes can be elucidated through transition state modeling, often employing Density Functional Theory (DFT). These computational methods allow for the calculation of the energies of various possible transition states, providing insight into the most favorable reaction pathway. For instance, in organocatalytic Michael-Michael-1,2-addition sequences that produce highly substituted cyclohexanes, DFT calculations can rationalize the observed high diastereo- and enantioselectivities by identifying the lowest energy transition state structures. nih.gov The models often consider the role of the catalyst, the substrates, and their interactions in stabilizing a particular stereochemical arrangement. While specific transition state models for the asymmetric synthesis of this compound are not extensively reported in the literature, the principles derived from studies on similar cyclohexane (B81311) systems are applicable.
Predicting Diastereoselectivity and Enantioselectivity in Synthetic Reactions
DFT calculations have proven effective in predicting the stereoselectivity of various reactions, including those used to synthesize chiral amines and esters. By comparing the activation energies for the formation of different stereoisomers, researchers can predict which product will be favored. For example, in the polymerization of propylene (B89431) using metallocene catalysts, DFT has been successfully used to correlate the energy difference between transition states leading to different stereochemical insertions with the experimentally observed polymer stereoregularity. researchgate.netippi.ac.ir This approach can be extended to predict the diastereoselectivity and enantioselectivity in the synthesis of this compound, for example, in reactions involving nucleophilic additions to a cyclohexene (B86901) precursor or in catalytic hydrogenations. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Mechanistic Elucidation of Enzyme-Catalyzed Transformations
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as lipases and transaminases are particularly relevant for the synthesis and resolution of amino esters. Understanding the mechanisms of these enzymatic transformations is key to optimizing their application.
Understanding Substrate Recognition and Active Site Interactions
The stereoselectivity of enzymes stems from the precise three-dimensional arrangement of amino acid residues in their active sites, which dictates how a substrate binds. For the enzymatic resolution of cyclic amino esters, lipases are often employed. nih.gov Molecular modeling and docking studies can provide insights into how a substrate like methyl 3-aminocyclohexane-1-carboxylate fits into the active site of a lipase. These studies can reveal key hydrogen bonding or hydrophobic interactions that are responsible for the enantiodiscrimination. For example, in the lipase-catalyzed resolution of cyclic α-amino esters, the choice of the acylating agent was found to be crucial for achieving high selectivity, a phenomenon that can be rationalized by modeling the fit of the different substrates and acyl donors within the enzyme's active site. nih.gov
Kinetic Studies of Biocatalytic Processes
Kinetic studies are essential for quantifying the efficiency and selectivity of an enzyme-catalyzed reaction. For biocatalytic processes involving compounds like this compound, determining kinetic parameters such as the Michaelis-Menten constant (K) and the catalytic rate constant (kcat) is crucial for process optimization.
Table 1: Representative Kinetic Parameters for ω-Transaminase Activity
| Substrate | Enzyme Source | K* (mM) | V*max (mM/min) |
| Acetophenone | Immobilized ω-transaminase | 2.52 | 6.87 |
| (R)-α-Methylbenzylamine | Arthrobacter sp. ω-TA | - | - |
| Pyruvate | Aspergillus fumigatus ω-TA | - | - |
Note: Specific values for K* and V*max are highly dependent on the specific enzyme, substrate, and reaction conditions. The data presented is illustrative of the types of parameters determined in kinetic studies. researchgate.net
Exploring Novel Synthetic Pathways through Mechanistic Insights
A thorough understanding of reaction mechanisms, whether chemical or enzymatic, paves the way for the development of novel and more efficient synthetic routes. For this compound, mechanistic insights can inspire new approaches to control stereochemistry and improve yields.
By understanding the transition states in organocatalytic reactions, for example, new catalysts can be designed to further enhance the stereoselectivity in the formation of the cyclohexane ring. nih.gov Similarly, a deep mechanistic understanding of lipase-catalyzed resolutions can guide the selection of the optimal enzyme, solvent, and acyl donor to achieve a more efficient separation of enantiomers. almacgroup.com In the realm of biocatalysis, insights into the substrate specificity and reaction mechanism of transaminases can lead to the engineering of novel enzymes with improved activity towards specific cyclic ketones, potentially enabling a direct and highly stereoselective synthesis of this compound. The development of enzymatic cascades, where multiple reactions are performed in a single pot, is a direct outcome of such mechanistic understanding and represents a promising avenue for the efficient synthesis of complex chiral molecules. nih.gov
Structure-Activity Relationship (SAR) Studies in a Research Context (excluding biological outcomes)
The structure-activity relationship (SAR) of this compound and its analogs is fundamentally governed by the principles of conformational analysis in 1,3-disubstituted cyclohexanes. The spatial arrangement of the amino and methyl carboxylate groups, dictated by the stereochemistry of the cyclohexane ring, significantly influences the molecule's physicochemical properties.
In its most stable chair conformation, the substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain. This strain arises from 1,3-diaxial interactions, where an axial substituent experiences repulsive forces from the other two axial atoms on the same side of the ring. For this compound, both the amino and methyl carboxylate groups are in a cis relationship. This arrangement allows for a chair conformation where both bulky substituents can reside in equatorial positions, leading to a thermodynamically stable structure.
Systematic modifications to this core structure can elucidate the relationship between its chemical makeup and its physical properties. These modifications can include alterations to the amino and ester functionalities, as well as the introduction of further substituents on the cyclohexane ring.
Impact of Functional Group Modification on Conformational Preference
The conformational equilibrium of the cyclohexane ring is sensitive to the nature of the substituents at the 1 and 3 positions. While the parent compound favors a diequatorial conformation, modifications to the amino or ester group can shift this preference.
For instance, N-acylation or N-alkylation of the amino group increases its steric bulk. According to the principles of conformational analysis, a bulkier group has a stronger preference for the equatorial position to avoid severe 1,3-diaxial interactions. libretexts.orglibretexts.org This suggests that N-substituted derivatives of this compound will have an even greater propensity to adopt the diequatorial conformation.
Conversely, altering the ester moiety from a methyl to a bulkier alkyl group, such as tert-butyl, would similarly reinforce the preference for the equatorial position of the carboxylate function. The energetic penalty for placing a tert-butyl group in an axial position is significantly higher than for a methyl group. pressbooks.pub
The following table illustrates the predicted impact of such modifications on the conformational preference:
| Modification to this compound | Predicted Dominant Conformation | Rationale |
| N-acetylation | Diequatorial | Increased steric bulk of the N-acetyl group enhances its preference for the equatorial position. |
| N-benzylation | Diequatorial | The benzyl (B1604629) group is significantly larger than a hydrogen atom, strongly favoring the equatorial orientation. |
| Ester hydrolysis to carboxylic acid | Diequatorial | The carboxylate group is sterically demanding and will preferentially occupy the equatorial position. |
| Change of ester to tert-butyl | Diequatorial | The bulky tert-butyl group has a very high energetic penalty in the axial position. |
Influence of Stereochemistry on Spectroscopic Properties
The stereochemical relationship between the substituents has a discernible effect on the spectroscopic signatures of the molecule, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.
In the case of the (1R,3R) isomer, where both substituents can be equatorial, the protons at C1 and C3 would be in axial positions. Axial protons typically resonate at a different frequency compared to their equatorial counterparts. For instance, ¹H NMR spectra can distinguish between stereoisomers based on the chemical shifts of the protons attached to the carbons bearing the substituents.
The following table outlines the expected differences in ¹H NMR for the cis and trans isomers of methyl 3-aminocyclohexane-1-carboxylate:
| Isomer | Expected Orientation of Substituents | Predicted ¹H NMR Characteristics for H1 and H3 |
| cis (1R,3R) | 1,3-diequatorial | Axial protons at C1 and C3, leading to distinct chemical shifts and coupling constants characteristic of axial-axial and axial-equatorial interactions. |
| trans (1R,3S) | 1-equatorial, 3-axial (or vice versa) | One axial and one equatorial proton at C1 and C3, resulting in different chemical shifts and coupling patterns compared to the cis isomer. |
Further research involving the synthesis and detailed spectroscopic analysis of a series of derivatives of this compound would be invaluable in constructing a comprehensive, quantitative structure-activity relationship from a purely chemical and physical standpoint. Such studies would provide precise data to correlate structural modifications with changes in conformational energies, spectroscopic parameters, and other physicochemical properties.
Q & A
Q. What are the key steps in synthesizing methyl (1R,3R)-3-aminocyclohexane-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes starting from cyclohexene derivatives. Critical parameters include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., epimerization).
- Solvent selection : Polar aprotic solvents like THF or DMF are preferred for stabilizing intermediates .
- Catalysts : Chiral catalysts or enzymes may enhance enantiomeric excess (e.e.), crucial for retaining the (1R,3R) configuration . Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .
Q. How is the stereochemistry of methyl (1R,3R)-3-aminocycloclohexane-1-carboxylate confirmed experimentally?
- X-ray crystallography : Provides definitive proof of the (1R,3R) configuration by resolving bond angles and spatial arrangement .
- NMR spectroscopy : - and -NMR distinguish diastereomers via coupling constants and chemical shifts (e.g., axial vs. equatorial proton environments) .
- Optical rotation : Measures specific rotation to verify enantiopurity against known standards .
Q. What are the primary biological roles or targets of this compound in neurological research?
As a conformationally restricted GABA analog, it modulates GABA receptors and inhibits neurotransmitter reuptake. Key applications:
- Receptor binding assays : Used to study allosteric modulation via radiolabeled ligand displacement .
- Enzyme inhibition : Screened against GABA transaminase to assess anticonvulsant potential .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data on the compound’s conformation be resolved?
Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from dynamic equilibria or crystal packing effects. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility by observing signal coalescence at higher temps .
- DFT calculations : Compare computed and experimental structures to validate dominant conformers .
- Co-crystallization : Solvent/additive variations during crystallization may stabilize alternative conformers .
Q. What methodologies improve enantioselective synthesis for scalable production?
Advanced approaches focus on:
- Asymmetric catalysis : Chiral Rh or Ir complexes achieve >95% e.e. in hydrogenation steps .
- Biocatalysis : Lipases or transaminases enable kinetic resolution of racemic mixtures under mild conditions .
- Flow chemistry : Enhances reproducibility and reduces side reactions via precise control of residence time .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Docking studies : Molecular dynamics simulations reveal that the (1R,3R) configuration aligns with GABA receptor pockets, while (1S,3S) enantiomers exhibit steric clashes .
- Pharmacophore mapping : The amino and carboxylate groups form hydrogen bonds with residues like Arg218 and Glu155 in receptor models .
- In vitro assays : Enantiomer-specific IC values (e.g., (1R,3R) at 0.8 μM vs. (1S,3S) at >100 μM) confirm stereochemical selectivity .
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- HPLC-MS : Identifies hydrolyzed products (e.g., free carboxylic acid or amine derivatives) .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via peak area changes .
- Karl Fischer titration : Quantifies water content to correlate moisture-induced decomposition .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
